molecular formula C18H22N2O B5866008 N-[4-(diethylamino)phenyl]-2-phenylacetamide

N-[4-(diethylamino)phenyl]-2-phenylacetamide

Cat. No. B5866008
M. Wt: 282.4 g/mol
InChI Key: ZSTJCANYGOLXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]-2-phenylacetamide, also known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.

Mechanism of Action

Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization required for the initiation and propagation of an action potential. This inhibition of sodium channels results in a decrease in the excitability of the affected nerve fibers, leading to a loss of sensation in the area where N-[4-(diethylamino)phenyl]-2-phenylacetamide is applied.
Biochemical and Physiological Effects
In addition to its local anesthetic effects, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to modulate the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

Lidocaine is a commonly used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it is important to note that N-[4-(diethylamino)phenyl]-2-phenylacetamide can interfere with certain assays and experimental protocols, particularly those involving ion channels and membrane potential. Additionally, this compound can have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for N-[4-(diethylamino)phenyl]-2-phenylacetamide research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and duration of this compound anesthesia. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of various conditions such as neuropathic pain and migraines. Additionally, there is ongoing research into the mechanisms of this compound's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for inflammatory and neurodegenerative diseases.

Synthesis Methods

Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide, which is subsequently reacted with benzoyl chloride to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetanilide. Finally, this compound is hydrogenated in the presence of a palladium catalyst to form N-[4-(diethylamino)phenyl]-2-phenylacetamide.

Scientific Research Applications

Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential therapeutic applications in the treatment of various conditions such as neuropathic pain, migraines, and cardiac arrhythmias. Additionally, N-[4-(diethylamino)phenyl]-2-phenylacetamide has been used as a tool in scientific research to study ion channels and membrane potential in excitable cells.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-18(21)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTJCANYGOLXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.